An In-depth Technical Guide to (R)-1-(5-Methylfuran-2-yl)propan-1-amine hydrochloride
An In-depth Technical Guide to (R)-1-(5-Methylfuran-2-yl)propan-1-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of a Niche Chiral Amine
This technical guide delves into the chemical and pharmacological landscape of (R)-1-(5-Methylfuran-2-yl)propan-1-amine hydrochloride (CAS No. 779340-50-0), a chiral amine with potential applications in drug discovery and development. As a Senior Application Scientist, the aim of this document is to provide a comprehensive resource that combines established data with scientifically grounded insights. It is important to note that while foundational chemical information for this specific molecule is available, in-depth, peer-reviewed studies on its synthesis, pharmacology, and specific applications are not yet prevalent in the public domain. Consequently, this guide will not only present the known facts but also extrapolate potential methodologies and applications based on the well-understood chemistry of its constituent functional groups—the chiral primary amine and the 5-methylfuran moiety. This approach is intended to empower researchers with a robust framework for their own investigations into this promising compound.
Chemical Identity and Physicochemical Properties
(R)-1-(5-Methylfuran-2-yl)propan-1-amine hydrochloride is a chiral organic compound, presented as the hydrochloride salt to improve its stability and solubility in aqueous media. The presence of a stereocenter at the carbon atom adjacent to the furan ring and bearing the amine group is a key structural feature, suggesting that its biological interactions are likely to be stereospecific.
| Property | Value | Source(s) |
| CAS Number | 779340-50-0 | [1][2][3] |
| Molecular Formula | C₈H₁₄ClNO | [1][2][3] |
| Molecular Weight | 175.66 g/mol | [1][2][3] |
| Purity (typical) | ≥98% | [1][2] |
| Appearance | No data available, likely a solid | |
| Storage | 4°C, sealed storage, away from moisture | [1] |
Structural Representation:
Caption: 2D structure of (R)-1-(5-Methylfuran-2-yl)propan-1-amine hydrochloride.
Synthesis and Manufacturing: A Mechanistic Perspective
Proposed Synthetic Pathway:
Caption: Proposed synthesis of (R)-1-(5-Methylfuran-2-yl)propan-1-amine HCl.
Starting Material: 2-Acetyl-5-methylfuran
The precursor, 2-acetyl-5-methylfuran (CAS: 1193-79-9), is a commercially available compound.[6] It is a member of the furan family, characterized by a methyl group at the 5-position and an acetyl group at the 2-position of the furan ring.[6]
Core Reaction: Asymmetric Reductive Amination
Asymmetric reductive amination is a powerful one-pot reaction that combines a ketone with an amine source in the presence of a reducing agent and a chiral catalyst to produce a chiral amine.[5][7] The causality behind this choice of methodology lies in its efficiency and high potential for enantioselectivity.
Step-by-Step Experimental Protocol (Hypothetical):
-
Imine Formation: In an inert atmosphere, 2-acetyl-5-methylfuran is dissolved in a suitable solvent (e.g., methanol, toluene). An ammonia source (e.g., ammonia gas, ammonium acetate) is introduced to form the corresponding imine in situ. This step is typically acid-catalyzed.
-
Asymmetric Reduction: A chiral catalyst, such as a transition metal complex with a chiral phosphine ligand (e.g., an Iridium-based catalyst), is added to the reaction mixture.[7] The mixture is then subjected to a reducing agent, commonly hydrogen gas under pressure or a hydride source like Hantzsch ester. The chiral catalyst coordinates to the imine, directing the hydride attack to one face of the C=N double bond, thereby establishing the (R)-stereocenter with high enantiomeric excess.
-
Work-up and Salt Formation: Upon completion of the reaction, the catalyst is removed, and the crude product is isolated. To obtain the hydrochloride salt, the free amine is dissolved in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) and treated with a solution of hydrogen chloride in the same or a compatible solvent. The resulting hydrochloride salt typically precipitates and can be collected by filtration.
Self-Validating System: The success of this synthesis is critically dependent on the choice of chiral catalyst and reaction conditions. The enantiomeric excess (e.e.) of the final product, determined by chiral chromatography, serves as the primary validation of the asymmetric induction. Optimization of temperature, pressure, and solvent is crucial for achieving high yield and selectivity.
Pharmacological Profile: Extrapolations and Potential
Direct pharmacological data for (R)-1-(5-Methylfuran-2-yl)propan-1-amine hydrochloride is scarce. However, the furan nucleus is a well-established scaffold in medicinal chemistry, present in numerous biologically active compounds.[8][9][10][11] Furan derivatives have been reported to exhibit a wide range of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and central nervous system effects.[8][10][11]
Potential Areas of Investigation:
-
Antimicrobial Activity: The furan ring is a component of several antimicrobial agents.[10][11][12] It is plausible that (R)-1-(5-Methylfuran-2-yl)propan-1-amine hydrochloride could be investigated for its efficacy against various bacterial and fungal strains.
-
Central Nervous System (CNS) Activity: Many chiral amines exhibit activity within the CNS. The structural similarity of the title compound to other neuroactive amines suggests potential interactions with neurotransmitter receptors or transporters.
-
Enzyme Inhibition: The amine and furan functionalities could serve as pharmacophores for interaction with various enzyme active sites.
It is crucial to emphasize that these are speculative areas for investigation based on chemical analogy. Rigorous biological screening and mechanistic studies are required to determine the actual pharmacological profile of this compound.
Analytical Methodologies: Ensuring Purity and Stereochemical Integrity
The analysis of (R)-1-(5-Methylfuran-2-yl)propan-1-amine hydrochloride requires methods to confirm its identity, purity, and, most importantly, its enantiomeric purity.
Structural Elucidation
Standard spectroscopic techniques are employed for structural confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of the hydrogen and carbon atoms, confirming the connectivity of the molecule.
-
Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, confirming the molecular formula.
-
Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the amine (N-H stretching) and the furan ring.
Chiral Separation and Enantiomeric Purity Determination
The determination of enantiomeric excess is paramount for any chiral compound intended for pharmaceutical research. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for this analysis.[13][14][15][16][17]
Experimental Workflow for Chiral HPLC Method Development:
Caption: Workflow for Chiral HPLC Method Development.
Step-by-Step Protocol (General):
-
Column Selection: A screening of commercially available CSPs is the first step. Polysaccharide-based columns (e.g., those with amylose or cellulose derivatives) are often effective for the separation of chiral amines.[15][16]
-
Mobile Phase Screening: A typical starting mobile phase for normal-phase chiral HPLC is a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol).[13] For basic compounds like amines, the addition of a small amount of a basic modifier (e.g., diethylamine) to the mobile phase can improve peak shape and resolution.
-
Method Optimization: The ratio of the non-polar to polar solvent is adjusted to achieve optimal resolution and run time. Flow rate and column temperature can also be optimized.
-
Detection: A UV detector is typically used, with the wavelength set to an absorbance maximum of the furan chromophore.
-
Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.
Safety and Handling
(R)-1-(5-Methylfuran-2-yl)propan-1-amine hydrochloride is a research chemical, and appropriate safety precautions should be taken.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][3]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1][3]
Always consult the Safety Data Sheet (SDS) provided by the supplier before handling this compound.[18][19][20]
Conclusion and Future Directions
(R)-1-(5-Methylfuran-2-yl)propan-1-amine hydrochloride represents a chiral building block with untapped potential in the field of drug discovery. While direct research on this specific molecule is in its infancy, this guide provides a comprehensive framework based on established chemical principles for its synthesis, analysis, and potential areas of pharmacological investigation. The future of this compound in drug development will depend on rigorous scientific inquiry into its biological activities and the elucidation of its mechanism of action. The methodologies outlined herein offer a solid foundation for researchers to embark on this exciting journey of discovery.
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